

An In-Depth Technical Guide to the Chemical Structure of Sanggenon C

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C is a complex prenylated flavonoid isolated from the root bark of Morus species, notably Morus alba. It is classified as a Diels-Alder type adduct, featuring a unique and intricate stereochemistry. This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the chemical structure of **Sanggenon C**, including its definitive spectroscopic data, a detailed protocol for its isolation from natural sources, and an examination of its known mechanisms of action, with a focus on key signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and logical relationships are visualized through diagrams to facilitate understanding.

Chemical Structure and Identification

Sanggenon C is a polyphenolic compound with a complex molecular architecture. Its structure was first elucidated in 1981 by Nomura et al. and is characterized by a flavanone skeleton fused with a substituted cyclohexene ring system, a result of a biosynthetic Diels-Alder reaction.

Table 1: Chemical Identifiers for Sanggenon C



Identifier	Value	Reference
IUPAC Name	(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one	[1]
Molecular Formula	C40H36O12	[1]
Molecular Weight	708.7 g/mol	[2]
CAS Number	80651-76-9	[1]
SMILES String	CC1=CINVALID-LINK C2=C(C=C(C=C2)O)O)C(=O) C3=C(C=C(C=C3)O)O">C@@ HC4=C(C5=C(C=C4O)O[C@ @]6(C7=C(C=C(C=C7)O)O[C @@]6(C5=O)O)CC=C(C)C)O	

Spectroscopic Data for Structure Elucidation

The structural assignment of **Sanggenon C** was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from UV-Vis, Mass Spectrometry, and NMR spectroscopy as reported in the foundational literature.

UV-Vis Spectroscopy

The UV-Vis spectrum of **Sanggenon C** in ethanol exhibits absorption maxima characteristic of a complex flavonoid structure.

Table 2: UV-Vis Absorption Data for Sanggenon C



Solvent	λmax (nm)	
Ethanol	215, 265, 286, 330 (shoulder)	

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula of **Sanggenon C**. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Table 3: Mass Spectrometry Data for Sanggenon C

Technique	Ionization Mode	[M]+ (m/z)	Key Fragment lons (m/z)
High-Resolution MS	ESI	708.2207	Not explicitly detailed in available abstracts.
GC-MS (Experimental)	CI-B, Positive	Not specified	151, 111, 213, 110, 150

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the detailed structural elucidation of **Sanggenon C**, allowing for the assignment of each proton and carbon in its complex scaffold.

Table 4: ¹H NMR (100 MHz, Acetone-d₆) Spectral Data of Sanggenon C



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1.56	S	C-3"-CH₃	_
1.60	S	C-3'''-CH₃ (cis)	
1.72	S	C-3'''-CH₃ (trans)	
2.0-2.8	m	C-1", C-2", C-4" protons	
3.20	d	J=11	C-5"
4.90	d	J=11	C-6"
5.10	m	C-2'''	_
5.50	br s	C-2"	_
6.0-6.6	m	Aromatic Protons	
7.15	d	J=9	Aromatic Proton
7.60	d	J=9	Aromatic Proton
12.45	S	C-5'-OH	_
13.80	S	C-7-OH	

Table 5: ¹³C NMR (25 MHz, Acetone-d₆) Spectral Data of **Sanggenon C**



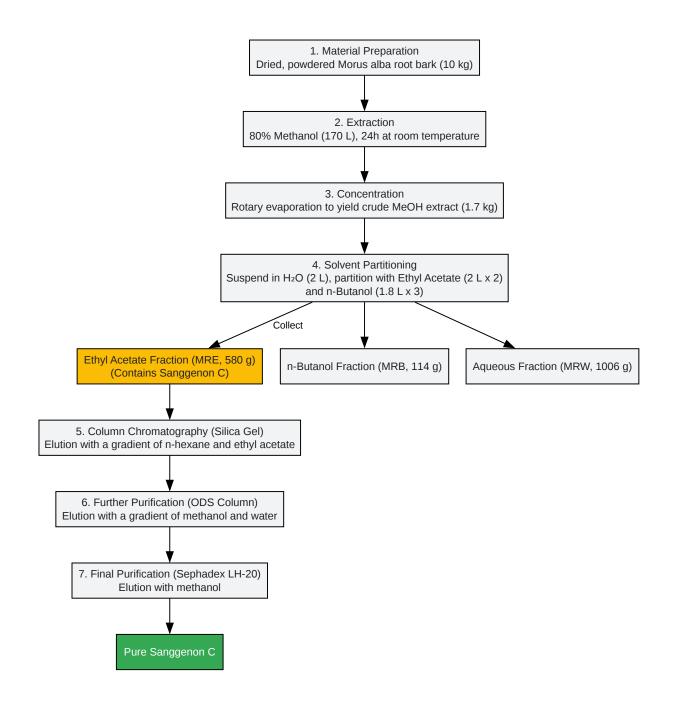
Chemical Shift (δ, ppm)	Assignment
17.8	C-4'''
21.0	C-5'''
25.8	C-3"-CH₃
31.0	C-1'''
36.6	C-4"
40.8	C-1"
44.8	C-5"
49.0	C-2"
84.0	C-3
90.5	C-2
95.0-166.0	Aromatic & Olefinic Carbons
197.8	C-4'
208.5	C-7"

Experimental Protocols Isolation of Sanggenon C from Morus alba Root Bark

The following protocol is a composite of established methods for the extraction and purification of **Sanggenon C**.

Workflow for **Sanggenon C** Isolation





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Caption: Isolation and purification workflow for Sanggenon C.



- Material Preparation: The root bark of Morus alba is collected, dried, and ground into a fine powder to maximize the surface area for extraction.
- Extraction: The powdered root bark (10 kg) is macerated in 80% aqueous methanol (170 L) at room temperature for 24 hours.[3] This process is repeated to ensure exhaustive extraction.
- Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approx. 1.7 kg).[3]
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate and n-butanol.[3] The ethyl acetate fraction, which is enriched with Sanggenon C, is collected.
- Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.
 - Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically with n-hexane and ethyl acetate.
 - ODS Chromatography: Fractions containing Sanggenon C are further purified on an octadecylsilyl (ODS) reversed-phase column with a methanol-water gradient.[3]
 - Size-Exclusion Chromatography: Final purification is often achieved using a Sephadex
 LH-20 column with methanol as the mobile phase to remove remaining impurities.[3]
- Purity Analysis: The purity of the isolated **Sanggenon C** is confirmed by High-Performance Liquid Chromatography (HPLC).

NF-κB Activation Assay (General Protocol)

The inhibitory effect of **Sanggenon C** on NF-κB activation can be assessed using a reporter gene assay or by monitoring the nuclear translocation of the p65 subunit.

• Cell Culture and Treatment: HeLa cells stably transfected with an NF-κB-luciferase reporter construct are seeded in 96-well plates.[4] After reaching appropriate confluency, cells are pre-treated with various concentrations of **Sanggenon C** for 2 hours.



- Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis
 Factor-alpha (TNF-α) or Interleukin-1α (IL-1α), for a predetermined time (e.g., 24 minutes to
 6 hours).[4][5]
- · Luciferase Assay:
 - Cells are lysed using a suitable lysis buffer.
 - The cell lysate is transferred to an opaque 96-well plate.
 - Luciferase Assay Reagent is added, and the luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.[4]
- p65 Translocation (Immunofluorescence):
 - Following treatment and stimulation, cells are fixed with 4% formaldehyde and permeabilized with 0.1% Triton X-100.[5]
 - Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
 - The subcellular localization of p65 is visualized and quantified using high-content imaging analysis. A decrease in nuclear p65 fluorescence in **Sanggenon C**-treated cells indicates inhibition of translocation.[5]

Signaling Pathways Modulated by Sanggenon C

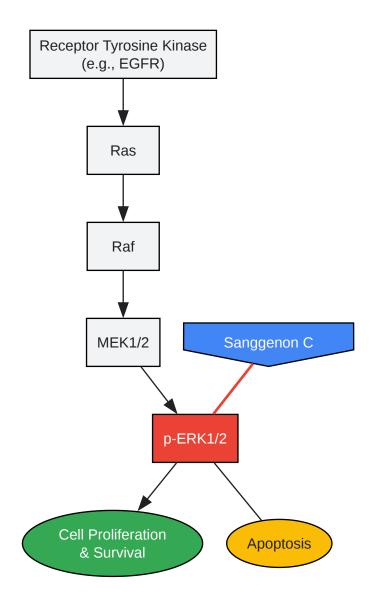
Sanggenon C exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of the ERK Signaling Pathway

In the context of gastric cancer, **Sanggenon C** has been shown to induce apoptosis by inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway.[6] This pathway is a critical regulator of cell proliferation and survival.

ERK Signaling Inhibition by Sanggenon C





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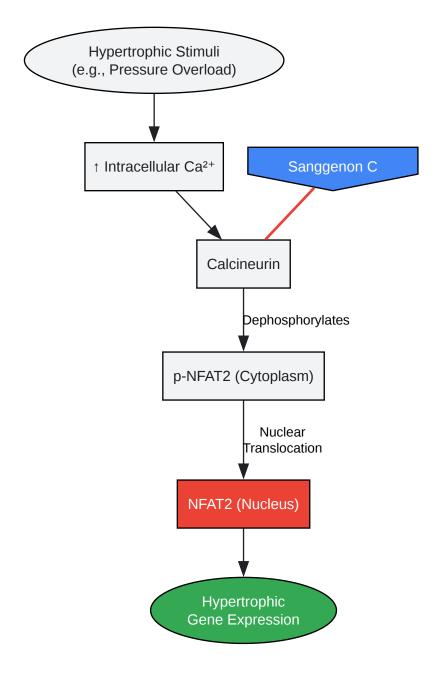
Caption: **Sanggenon C** downregulates p-ERK, inhibiting proliferation.

Suppression of the Calcineurin/NFAT2 Pathway

Sanggenon C has demonstrated protective effects against cardiac hypertrophy by suppressing the calcineurin/NFAT2 signaling cascade.[7] Calcineurin, a calcium-dependent phosphatase, dephosphorylates NFAT (Nuclear Factor of Activated T-cells), allowing its translocation to the nucleus to activate hypertrophic gene expression.

Calcineurin/NFAT2 Pathway Inhibition by Sanggenon C





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Caption: **Sanggenon C** inhibits calcineurin, preventing NFAT2 activation.

Conclusion

Sanggenon C is a structurally complex and pharmacologically active natural product. Its chemical architecture, defined by detailed spectroscopic analysis, provides the basis for its diverse biological functions. The methodologies for its isolation are well-established, enabling further investigation into its therapeutic potential. The elucidation of its inhibitory effects on key



signaling pathways, such as ERK and calcineurin/NFAT2, offers a molecular-level understanding of its anti-cancer and cardioprotective properties, paving the way for future drug development and translational research.

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